ethyl N-(3,4-dimethoxybenzoyl)glycinate
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Overview
Description
Ethyl N-(3,4-dimethoxybenzoyl)glycinate is an organic compound with the molecular formula C13H17NO5 It is a derivative of glycine, where the amino group is substituted with an ethyl ester and the carboxyl group is bonded to a 3,4-dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3,4-dimethoxybenzoyl)glycinate typically involves the reaction of ethyl glycinate hydrochloride with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction can be represented as follows:
C2H5NHCH2COOEt+ClCOC6H3(OCH3)2→C2H5N(COC6H3(OCH3)2)CH2COOEt+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3,4-dimethoxybenzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of ethyl N-(3,4-dimethoxybenzyl)glycinate.
Substitution: Formation of N-(3,4-dimethoxybenzoyl)glycine.
Scientific Research Applications
Ethyl N-(3,4-dimethoxybenzoyl)glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-(3,4-dimethoxybenzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl N-(3,4-dimethoxybenzoyl)glycinate can be compared with other similar compounds, such as:
Ethyl N-(3,4-dimethoxybenzyl)glycinate: Similar structure but with a benzyl group instead of a benzoyl group.
N-(3,4-dimethoxybenzoyl)glycine: Similar structure but without the ethyl ester group.
Ethyl N-(3,4-dimethoxybenzoyl)alaninate: Similar structure but with an alanine derivative instead of glycine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-19-12(15)8-14-13(16)9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRCQDNFFMNPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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